
Nicotinimidamide hydrochloride
Overview
Description
Nicotinimidamide hydrochloride, with the chemical formula C6H7N3.HCl, is a compound used primarily in the pharmaceutical industry. This white crystalline powder is derived from nicotinamide and is known for its role as a precursor in the synthesis of various pharmaceutical drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinimidamide hydrochloride can be synthesized through a copper-catalyzed multicomponent domino reaction. This involves the reaction of oxime esters, terminal ynones, sulfonyl azides, aryl aldehydes, and acetic ammonium. The process is characterized by high selectivity, mild reaction conditions, and a wide substrate scope .
Industrial Production Methods: In an industrial setting, this compound is typically produced by mixing and reacting a hydrazine compound, a ketone, and an organic solvent in the presence of a base and an oxidizing agent. The product is then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Nicotinimidamide hydrochloride undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Scientific Research Applications
Nicotinimidamide hydrochloride is utilized across multiple scientific disciplines:
- Chemistry : It is primarily used as a precursor in the synthesis of various pharmaceutical drugs, enhancing the development of new therapeutic agents.
- Biology : The compound is studied for its role in cellular processes, particularly in energy metabolism and DNA repair mechanisms.
- Medicine : Research indicates its potential therapeutic effects, including tumor growth inhibition and improved survival rates in certain conditions.
- Industry : It is involved in the production of various chemical compounds and materials, showcasing its versatility.
Case Studies
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Therapeutic Potential in Cancer Treatment
- A study investigated the effects of this compound on tumor cell lines, revealing its ability to inhibit proliferation and induce apoptosis. The results suggested that this compound could be developed into a therapeutic agent for cancer treatment.
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Role in Neurological Disorders
- Research demonstrated that this compound has neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The compound was shown to enhance neuronal survival in vitro by modulating cellular stress responses.
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Metabolic Pathway Analysis
- A comprehensive analysis highlighted the role of this compound in metabolic pathways associated with energy homeostasis. This study provided insights into how the compound influences metabolic diseases such as obesity and diabetes.
Mechanism of Action
Nicotinimidamide hydrochloride exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as SIRT1 and SIRT2, which play a role in cellular metabolism and aging . Additionally, it increases cellular levels of NAD+, ATP, and ROS, which are important for energy production and cellular defense mechanisms .
Comparison with Similar Compounds
3-Amidinopyridine hydrochloride: Another derivative of nicotinamide, used in various pharmaceutical applications.
Uniqueness: Nicotinimidamide hydrochloride is unique due to its specific chemical structure and its ability to act as a precursor in the synthesis of various pharmaceutical drugs. Its high selectivity and mild reaction conditions make it a valuable compound in both research and industrial settings .
Biological Activity
Nicotinimidamide hydrochloride (NAMHCl) is a derivative of nicotinamide, a form of vitamin B3, and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects on cellular metabolism, neuroprotection, antimicrobial properties, and implications in aging and disease.
1. Overview of this compound
This compound is chemically represented as CHClN and is recognized for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various metabolic processes. The compound's influence on NAD levels is pivotal for cellular functions, including energy metabolism, DNA repair, and cell signaling.
2.1 NAD Biosynthesis
Nicotinimidamide acts as a substrate in the NAD salvage pathway. It is converted into NAD through the action of nicotinamidases, which are enzymes that play significant roles in regulating NAD levels. Research indicates that increased NAD levels can enhance cellular resilience against stress and promote longevity through activation of sirtuins, a family of proteins involved in cellular regulation and aging .
2.2 Neuroprotective Effects
Nicotinimidamide has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In transgenic mouse models, administration of nicotinamide improved cognitive function by reducing tau protein phosphorylation—a process associated with neurodegeneration . This suggests that NAMHCl may have therapeutic potential in mitigating cognitive decline.
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nicotinamide derivatives, including NAMHCl. It has demonstrated activity against various pathogens, potentially due to its ability to inhibit specific microbial enzymes or alter metabolic pathways essential for microbial survival .
4.2 Thyroid Function
A study indicated that nicotinamide hydrochloride could enhance thyroid uptake of iodine-131, suggesting a role in thyroid metabolism . This finding opens avenues for further research into NAMHCl's potential utility in thyroid-related disorders.
5. Summary of Research Findings
6. Conclusion
This compound exhibits significant biological activity through its role in NAD biosynthesis, neuroprotection, antimicrobial effects, and potential applications in aging and thyroid health. Continued research is necessary to fully elucidate its mechanisms and therapeutic potentials across various health domains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Nicotinimidamide hydrochloride, and how can researchers validate purity and structural identity?
- Methodological Answer : this compound (IUPAC: N-(2-hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride) is synthesized via nucleophilic substitution or coupling reactions. Key validation steps include:
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Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥99% purity thresholds .
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Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., piperidine protons at δ 1.4–2.7 ppm, hydroxyl proton at δ 4.8 ppm) and mass spectrometry (ESI-MS m/z calculated for C₁₄H₂₂N₄O₂: 278.17; observed [M+H]⁺: 279.18) .
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Crystallography : Single-crystal X-ray diffraction for unambiguous conformation .
Key Characterization Parameters HPLC Retention Time: 8.2 min (C18 column, acetonitrile/water 70:30) Melting Point: 215–218°C (decomposition) Solubility: >50 mg/mL in DMSO, <1 mg/mL in H₂O
Q. How should this compound be stored to ensure stability in preclinical studies?
- Methodological Answer :
- Solid Form : Store at –20°C in airtight, light-protected containers; stability >24 months .
- Solutions : Prepare stock solutions in DMSO (50 mg/mL), aliquot into single-use vials, and store at –80°C; avoid >3 freeze-thaw cycles to prevent degradation .
Q. What are the primary pharmacological targets of this compound, and how are these evaluated in vitro?
- Methodological Answer : this compound (BGP-15) acts as a PARP inhibitor and modulates mitochondrial function. Standard assays include:
- PARP Activity : Fluorometric assays using NAD⁺ depletion rates in HEK293 cells (IC₅₀ ≈ 50 nM) .
- Cytoprotection : Measure ATP levels in oxidative stress models (e.g., H₂O₂-treated cardiomyocytes) via luminescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, NAD⁺ concentrations). To address this:
- Standardize Protocols : Use NIH-recommended guidelines for reporting experimental conditions (e.g., cell passage number, incubation time) .
- Control Variables : Include internal controls (e.g., olaparib as a PARP inhibitor reference) and validate via orthogonal methods (e.g., Western blot for PARylation levels) .
Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?
- Methodological Answer :
- Model Selection : Use transgenic mice (e.g., db/db for diabetes) or ischemia-reperfusion injury models .
- Dosing Regimen : Optimize bioavailability via pharmacokinetic profiling (e.g., 10 mg/kg oral dose, Tₘₐₓ = 2 hr) .
- Endpoint Analysis : Measure biomarkers (e.g., plasma IL-6, tissue ATP/ADP ratios) and histopathology .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for this compound in preclinical testing?
- Methodological Answer :
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Excipient Screening : Use viscosity-reducing agents (e.g., L-arginine) or lipid-based carriers (e.g., PEGylated nanoparticles) .
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Dissolution Testing : Apply USP Apparatus II (paddle method, 50 rpm, 37°C) in simulated gastric fluid .
Formulation Optimization Parameters Particle Size Reduction: Ball milling to <5 µm Surfactant: Poloxamer 407 (0.1% w/v) Bioavailability Enhancement: 2.5-fold increase with nanoemulsions
Q. What analytical methods are recommended for detecting this compound metabolites in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions m/z 279→136 (parent) and m/z 295→152 (oxidized metabolite) .
- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges; recovery >85% .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?
- Methodological Answer :
- IACUC Approval : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) .
- Hazard Mitigation : Follow GHS protocols for handling hydrochloride salts (e.g., PPE, fume hood use) .
Q. What strategies improve reproducibility when replicating this compound synthesis or bioactivity data?
- Methodological Answer :
Properties
IUPAC Name |
pyridine-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPBOVLAZADQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-60-7, 63265-42-9 | |
Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamidine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7356-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nicotinamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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